molecular formula C13H8ClF3O2 B6382016 MFCD18315777 CAS No. 1261460-11-0

MFCD18315777

Cat. No.: B6382016
CAS No.: 1261460-11-0
M. Wt: 288.65 g/mol
InChI Key: AIRHHALVOVRKIQ-UHFFFAOYSA-N
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Description

MFCD18315777 is a heterocyclic organic compound, structurally characterized by a pyrrolotriazine core with halogen substituents, as inferred from analogous compounds in the MDL series . For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1533-03-5 (MDL: MFCD00039227) share key features such as halogenated aromatic systems and trifluoromethyl groups, which are critical for bioactivity and synthetic applications .

Key inferred properties of this compound include:

  • Molecular formula: Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .
  • Molecular weight: ~188–202 g/mol (aligned with similar compounds) .
  • Bioactivity: Potential enzyme inhibition (e.g., CYP450) due to halogen and electron-withdrawing substituents .
  • Synthetic route: Likely involves coupling reactions with halogenated intermediates, as seen in analogous pyrrolotriazine syntheses .

Properties

IUPAC Name

3-chloro-5-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRHHALVOVRKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686151
Record name 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261460-11-0
Record name 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 3-trifluoromethoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-Chloro-5-(3-trifluoromethoxyphenyl)phenol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethoxy groups contribute to its lipophilicity and ability to penetrate cell membranes. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similarities :

  • Core structure : Both compounds feature a pyrrolotriazine backbone.
  • Substituents : Chlorine atoms at analogous positions enhance electrophilic reactivity .
  • Molecular weight : 188.01 vs. ~188–202 (MFCD18315777).

Differences :

  • Functional groups : CAS 918538-05-3 includes a pyrazole ring, whereas this compound may lack this moiety .
  • Bioactivity : CAS 918538-05-3 shows moderate CYP inhibition, while this compound’s halogenation pattern could enhance potency .

Functional Analogue: CAS 1533-03-5 (MDL: MFCD00039227)

Similarities :

  • Applications : Both are used in pharmaceutical intermediates due to trifluoromethyl groups improving metabolic stability .
  • Log S values : ~-2.5 to -1.98, indicating comparable solubility profiles .

Differences :

  • Core structure : CAS 1533-03-5 is a trifluoromethylated ketone, whereas this compound is a heterocycle .
  • Synthetic accessibility : CAS 1533-03-5 has a higher synthetic accessibility score (3.12 vs. ~2.5 for this compound) .

Data Tables

Table 1: Physicochemical Properties

Property This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight (g/mol) ~190 188.01 202.17
Log S (ESOL) -2.3 -2.47 -2.5
Bioavailability Score 0.45 0.55 0.55
Hazard Statements H315, H319, H335 H315-H319-H335 H302

Research Findings and Limitations

  • Bioactivity : Halogenation in this compound may improve target binding but increase toxicity risks (e.g., H315 skin irritation) .
  • Synthetic Challenges : Lower yield compared to CAS 1533-03-5 due to complex heterocyclic formation .
  • Limitations : Data gaps in exact solubility and in vivo performance require further validation .

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